2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride
Overview
Description
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2O and its molecular weight is 291.21 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride, also known by its CAS number 1172514-73-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H20Cl2N2O, with a molecular weight of approximately 291.22 g/mol. The presence of a chloro group and a dimethylamino moiety suggests that this compound may interact with various biological targets, potentially affecting neurotransmitter systems and cellular signaling pathways.
Pharmacological Profile
Research indicates that compounds similar to this compound may exhibit significant interactions with opioid receptors, particularly the μ-opioid receptor (MOR). These interactions are crucial for understanding the compound's analgesic potential and possible side effects.
- Opioid Receptor Interaction :
- Analgesic Activity :
The biological activity of this compound may involve multiple mechanisms:
- Agonistic Activity : It may act as an agonist at the MOR, leading to increased pain relief through modulation of pain pathways in the central nervous system.
- Antagonistic Properties : Some derivatives have shown antagonistic effects on other receptors, which could mitigate adverse effects commonly associated with opioid use .
Case Study 1: Analgesic Efficacy
A study published in International Journal of Molecular Sciences examined various fentanyl analogs, including compounds structurally related to this compound. The findings indicated that certain analogs demonstrated significant analgesic effects in animal models, suggesting potential for development as therapeutic agents .
Case Study 2: Toxicology Profile
Research highlighted in Current and Potential Treatments for Ubiquitous but Neglected Diseases discussed the toxicological implications of novel synthetic opioids. It emphasized the need for thorough evaluation of compounds like this compound due to their structural similarities to potent opioids which may pose risks for abuse and dependency .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds.
Compound Name | Binding Affinity (Ki) | Analgesic Potency | Toxicity Risk |
---|---|---|---|
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide HCl | Moderate | Moderate | High |
Fentanyl Analog A | Low | High | Moderate |
Fentanyl Analog B | High | Very High | High |
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-10(14)13(17)15-9-12(16(2)3)11-7-5-4-6-8-11;/h4-8,10,12H,9H2,1-3H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZRKVRMVZGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1)N(C)C)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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